molecular formula C12H17ClO3S B13318246 [4-(Pentyloxy)phenyl]methanesulfonyl chloride

[4-(Pentyloxy)phenyl]methanesulfonyl chloride

Katalognummer: B13318246
Molekulargewicht: 276.78 g/mol
InChI-Schlüssel: HFTISZQEOMEKFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Pentyloxy)phenyl]methanesulfonyl chloride is an organic compound with the molecular formula C12H17ClO3S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is used primarily in research settings and has applications in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Pentyloxy)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(pentyloxy)phenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Pentyloxy)phenol+Methanesulfonyl chloride[4-(Pentyloxy)phenyl]methanesulfonyl chloride\text{4-(Pentyloxy)phenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 4-(Pentyloxy)phenol+Methanesulfonyl chloride→[4-(Pentyloxy)phenyl]methanesulfonyl chloride

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive sulfonyl chloride group.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(Pentyloxy)phenyl]methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

[4-(Pentyloxy)phenyl]methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the formation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [4-(Pentyloxy)phenyl]methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming strong sulfonamide or sulfonate bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the pentyloxyphenyl group.

    Tosyl Chloride: Another sulfonyl chloride commonly used in organic synthesis, known for its use in the formation of tosylates.

    Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.

Uniqueness

[4-(Pentyloxy)phenyl]methanesulfonyl chloride is unique due to the presence of the pentyloxyphenyl group, which can impart additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.

Eigenschaften

Molekularformel

C12H17ClO3S

Molekulargewicht

276.78 g/mol

IUPAC-Name

(4-pentoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C12H17ClO3S/c1-2-3-4-9-16-12-7-5-11(6-8-12)10-17(13,14)15/h5-8H,2-4,9-10H2,1H3

InChI-Schlüssel

HFTISZQEOMEKFS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.